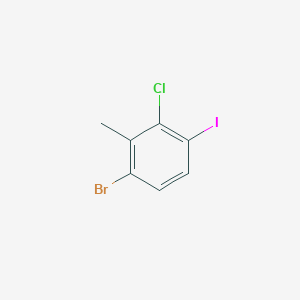

1-溴-3-氯-4-碘-2-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-chloro-4-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClI and its molecular weight is 331.37 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Bromo-3-chloro-4-iodo-2-methylbenzene is 329.83079 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-chloro-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热化学和物理性质

卤代甲基苯的研究,包括类似于1-溴-3-氯-4-碘-2-甲基苯的化合物,重点关注它们的热化学性质。涉及各种卤代甲基苯的蒸气压、汽化、熔化和升华焓的研究提供了对其物理特性和稳定性的见解。这些研究有助于理解它们在不同条件下的行为以及在化学合成和材料科学中的潜在应用 (Verevkin 等,2015)。

卤化和催化

卤化反应是有机合成中的基础,而像1-溴-3-氯-4-碘-2-甲基苯这样的化合物可用作底物或中间体。研究表明使用 N-卤代琥珀酰亚胺和酸性催化剂对聚烷基苯进行环卤化,从而产生混合卤代化合物。此类工艺对于创建具有特定卤素模式的化合物至关重要,这在制药、农用化学品和材料科学中可能很有价值 (Bovonsombat & Mcnelis,1993)。

结构决定因素和卤素键合

卤素键合的研究和像1-溴-3-氯-4-碘-2-甲基苯这样的化合物中的结构决定因素在晶体学和分子设计中具有重要意义。对不同类型卤素键合的相对重要性的研究可以为具有所需性质的分子组装体和材料的设计提供信息 (Pigge、Vangala 和 Swenson,2006)。

液相氧化

甲基苯的液相氧化,包括与1-溴-3-氯-4-碘-2-甲基苯相关的甲基苯,被探索用于合成苯甲酸苄酯、苯甲醛和其他氧化产物。这项研究与开发用于生产精细化学品和中间体的工业工艺有关 (Okada & Kamiya,1981)。

作用机制

Target of Action

The primary target of 1-Bromo-3-chloro-4-iodo-2-methylbenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life. It is especially stable due to its aromaticity, which it seeks to maintain during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

This mechanism allows the compound to substitute a hydrogen atom on the benzene ring with a bromine, chlorine, or iodine atom .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially influence a wide range of biochemical processes involving aromatic compounds .

Pharmacokinetics

Given its structure, it is likely to have low gastrointestinal absorption . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of 1-Bromo-3-chloro-4-iodo-2-methylbenzene’s action would depend on the specific context in which it is used. In general, the introduction of halogen atoms into a benzene ring can significantly alter the ring’s reactivity and the properties of the molecules it forms .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1-Bromo-3-chloro-4-iodo-2-methylbenzene. For instance, it should be stored in a dark place at a temperature between 2-8°C .

属性

IUPAC Name |

1-bromo-3-chloro-4-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVJQGQREQCKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。